molecular formula C21H16N2OS B5527427 N-(naphthalen-1-yl)-2-(quinolin-8-ylsulfanyl)acetamide

N-(naphthalen-1-yl)-2-(quinolin-8-ylsulfanyl)acetamide

Cat. No.: B5527427
M. Wt: 344.4 g/mol
InChI Key: IBURSJDDQFPOMO-UHFFFAOYSA-N
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Description

“N-(naphthalen-1-yl)-2-(quinolin-8-ylsulfanyl)acetamide” is an organic compound that features a naphthalene ring, a quinoline ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(naphthalen-1-yl)-2-(quinolin-8-ylsulfanyl)acetamide” typically involves the following steps:

    Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Quinoline Derivative Synthesis: Quinoline derivatives can be synthesized through methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reaction: The naphthalene and quinoline derivatives are then coupled using a suitable linker, such as an acetamide group, under conditions that promote nucleophilic substitution or amidation.

Industrial Production Methods

Industrial production of such compounds may involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the quinoline ring.

    Reduction: Reduction reactions could target the nitro groups if present in the naphthalene or quinoline rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines or hydroxylamines.

    Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its aromatic structure.

    Fluorescent Probes: Used in imaging due to its conjugated system.

Medicine

    Drug Development: Investigated for its potential as an anticancer or antimicrobial agent.

Industry

    Dye Manufacturing: Used in the synthesis of dyes and pigments.

    Polymer Additives: Incorporated into polymers to enhance properties.

Mechanism of Action

The mechanism by which “N-(naphthalen-1-yl)-2-(quinolin-8-ylsulfanyl)acetamide” exerts its effects can involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-yl)-2-(quinolin-8-ylthio)acetamide
  • N-(naphthalen-1-yl)-2-(quinolin-8-ylsulfonyl)acetamide

Uniqueness

  • Structural Features : The presence of both naphthalene and quinoline rings linked by an acetamide group.
  • Biological Activity : Potential for unique interactions with biological targets due to its specific structure.

Properties

IUPAC Name

N-naphthalen-1-yl-2-quinolin-8-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-20(23-18-11-3-7-15-6-1-2-10-17(15)18)14-25-19-12-4-8-16-9-5-13-22-21(16)19/h1-13H,14H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBURSJDDQFPOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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